molecular formula C24H22N2O5 B2577205 (2Z)-2-[(4-ethoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327194-04-6

(2Z)-2-[(4-ethoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2577205
CAS No.: 1327194-04-6
M. Wt: 418.449
InChI Key: KXYYHQHBOPUZNU-LCUIJRPUSA-N
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Description

The compound (2Z)-2-[(4-ethoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide is a chromene derivative characterized by:

  • A 2H-chromene core with a methoxy group at position 6.
  • An (E)-imino group at position 2, substituted with a 4-ethoxyphenyl moiety.
  • A carboxamide group at position 3, functionalized with a furan-2-ylmethyl chain.

Properties

IUPAC Name

2-(4-ethoxyphenyl)imino-N-(furan-2-ylmethyl)-8-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-3-29-18-11-9-17(10-12-18)26-24-20(23(27)25-15-19-7-5-13-30-19)14-16-6-4-8-21(28-2)22(16)31-24/h4-14H,3,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYYHQHBOPUZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(4-ethoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide is a member of the chromene family, characterized by its complex structure that includes a chromene core and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N3O5C_{23}H_{25}N_{3}O_{5}, with a molecular weight of approximately 421.46 g/mol. The unique features of its structure are crucial for its biological activity:

PropertyValue
Molecular FormulaC23H25N3O5
Molecular Weight421.46 g/mol
StructureStructure

Anticancer Properties

Recent studies have indicated that chromene derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

A case study demonstrated that a related chromene derivative inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The antimicrobial properties of chromene derivatives have also been explored. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. A study reported that a structurally similar compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the furan moiety enhances this activity .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound may possess anti-inflammatory properties. In vitro assays have shown that chromene derivatives can reduce the production of pro-inflammatory cytokines in macrophages, indicating their potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many chromene derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Modulation of Gene Expression : These compounds can influence the expression levels of genes associated with apoptosis and cell cycle regulation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death.

Comparative Analysis

To better understand the efficacy of this compound, a comparison with other related compounds is essential:

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
(2Z)-2-[(4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamideHighModerateHigh
(2Z)-2-[4-(chlorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamideModerateHighModerate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene-Based Analogs

Compound A : (2Z)-N-Acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
  • Core Structure: Chromene with 8-ethoxy and 2-(4-methylphenylimino) groups.
  • Key Differences :
    • Substituent at Position 2 : 4-Methylphenyl (electron-donating) vs. 4-ethoxyphenyl (stronger electron-donating due to ethoxy).
    • Carboxamide Group : Acetyl vs. furan-2-ylmethyl.
    • Molecular Weight : 364.39 g/mol (Compound A) vs. ~409 g/mol (target compound, estimated).
  • Impact :
    • The ethoxy group in the target compound enhances lipophilicity compared to the methyl group in Compound A.
    • The furan substituent may improve π-π stacking interactions in biological systems compared to the acetyl group.
Compound B : 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one
  • Core Structure: Hexahydrochromeno-pyrimidinone fused ring.
  • Key Differences: Ring System: Pyrimidinone fused with chromene vs. simple chromene. Substituents: Chlorophenyl (electron-withdrawing) vs. ethoxyphenyl (electron-donating).
  • The target compound’s methoxy and ethoxy groups may enhance metabolic stability compared to halogenated analogs.

Non-Chromene Heterocyclic Analogs

Compound C : 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b)
  • Core Structure: Cyanoacetamide with hydrazinylidene and sulfamoyl groups.
  • Key Differences: Functional Groups: Sulfamoylphenyl and cyano vs. chromene and furan. Physical Properties: Melting point = 274°C (Compound C) vs. unknown for the target compound.
  • Impact :
    • The sulfamoyl group in Compound C may enhance solubility in polar solvents, whereas the furan in the target compound increases aromaticity.
Compound D : (2Z)-N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine
  • Core Structure: Benzoxazin with dual methoxyphenylimino groups.
  • Key Differences :
    • Ring System : Benzoxazin (oxygen and nitrogen in the ring) vs. chromene (oxygen only).
    • Substituents : Dual methoxy vs. ethoxy and methoxy.

Comparative Data Table

Property Target Compound Compound A Compound C
Core Structure 2H-Chromene 2H-Chromene Cyanoacetamide
Position 8 Substituent Methoxy Ethoxy N/A
Position 2 Substituent 4-Ethoxyphenylimino 4-Methylphenylimino 4-Methoxyphenylhydrazinylidene
Carboxamide Group Furan-2-ylmethyl Acetyl Sulfamoylphenyl
Molecular Formula C24H23N2O5 (estimated) C21H20N2O4 C16H15N5O3S
Notable Physical Data N/A N/A Mp = 274°C

Research Findings and Implications

  • Solubility : The furan-2-ylmethyl chain may enhance solubility in organic solvents compared to the acetyl group in Compound A or sulfamoyl group in Compound C .

Q & A

Q. What are the optimal synthetic routes for preparing (2Z)-2-[(4-ethoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, starting with the formation of the chromene core followed by imine and carboxamide functionalization. Key steps include:

Chromene Formation : Condensation of 8-methoxy-2H-chromene-3-carboxylic acid derivatives with appropriate aldehydes under acidic or basic conditions.

Imination : Reaction with 4-ethoxyaniline in a solvent like ethanol under reflux to form the (Z)-imine configuration. Stereochemical control may require catalytic additives (e.g., acetic acid) to favor the Z-isomer .

Carboxamide Coupling : Use of coupling agents (e.g., EDC/HOBt) to attach the furan-2-ylmethylamine group to the chromene carboxylic acid.
Critical Parameters : Monitor reaction progress via TLC or HPLC. Optimize temperature and solvent polarity to avoid side products like oxazine derivatives, which are common in chromene-imine systems .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR :
  • 1H NMR : Identify characteristic peaks: (i) Methoxy groups (δ ~3.8–4.0 ppm), (ii) Furan protons (δ ~6.3–7.4 ppm), (iii) Imine proton (δ ~8.5 ppm for Z-configuration).
  • 13C NMR : Verify the chromene carbonyl (δ ~160–165 ppm) and carboxamide carbonyl (δ ~170 ppm).
  • IR : Confirm imine (C=N stretch ~1600 cm⁻¹) and carboxamide (N-H bend ~1550 cm⁻¹; C=O ~1680 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]+ with an error <5 ppm. Fragmentation patterns should align with the chromene and furan moieties .
    Data Contradiction Tip : If imine peaks are absent in IR, consider tautomerization to enamine forms and re-validate using X-ray crystallography .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical assignment of the imine group (Z vs. E configuration)?

  • Methodological Answer :
  • Crystallization : Grow single crystals via slow evaporation in a mixed solvent system (e.g., DCM/hexane).
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure Refinement : Employ SHELXL for refinement. The imine C=N bond length (~1.28 Å) and torsion angles (N-C-C-O) will confirm the Z-configuration. Compare with known chromene-imine structures (e.g., CCDC entries) .
    Common Pitfalls : Disorder in the furan ring may require constraints during refinement. Use SQUEEZE in PLATON to model solvent-accessible voids .

Q. What computational methods (DFT, molecular docking) are suitable for predicting the compound’s electronic properties and biological interactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and Mulliken charges. These predict reactivity (e.g., nucleophilic imine sites) .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with chromene-binding pockets). Parameterize the furan group’s dihedral angles to account for flexibility. Validate docking poses with MD simulations (NAMD/GROMACS) .
    Data Validation : Cross-check computed IR/NMR spectra with experimental data to assess model accuracy.

Q. How should researchers address discrepancies in fluorescence intensity data during photophysical studies?

  • Methodological Answer :
  • Sample Preparation : Ensure consistent solvent polarity (e.g., DMSO vs. ethanol) and degas solutions to avoid quenching by oxygen.
  • Instrument Calibration : Use a reference fluorophore (e.g., quinine sulfate) to standardize excitation/emission wavelengths.
  • Contradiction Analysis : If fluorescence varies between batches, check for trace metal impurities (via ICP-MS) or aggregation-induced emission (AIE) effects using dynamic light scattering (DLS) .
    Advanced Tip : Time-resolved fluorescence spectroscopy can distinguish between static and dynamic quenching mechanisms.

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